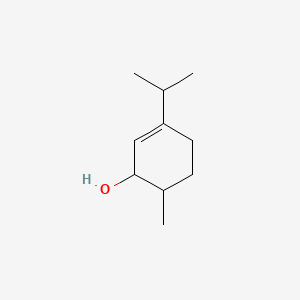
3-(Isopropyl)-6-methylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is a chiral compound that belongs to the class of cyclohexenols It is characterized by the presence of an isopropyl group and a methyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the microbial oxidation of a precursor compound, followed by chemical transformations to introduce the desired functional groups. For example, the microbial oxidation product can be converted into the chiral (non-racemic) cyclopropane, which serves as a key intermediate for further synthesis .
Industrial Production Methods: Industrial production of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol typically involves large-scale chemical synthesis using optimized reaction conditions. The process may include steps such as catalytic hydrogenation, selective oxidation, and purification to obtain the desired compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexenols.
Wissenschaftliche Forschungsanwendungen
(1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (1R,5R)-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- (1R,5R)-5-Isopropenyl-2-methyl-2-cyclohexen-1-ol
- (1R,5R)-5-Isopropenyl-2-methyl-cyclohex-2-en-1-ol
Comparison: (1R-cis)-3-(Isopropyl)-6-methylcyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
586-27-6 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
6-methyl-3-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h6-8,10-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
WEJSIMPWEOUMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=CC1O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



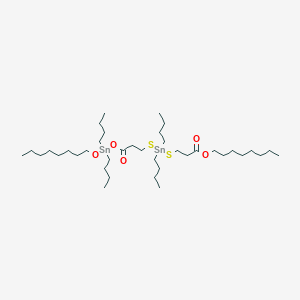
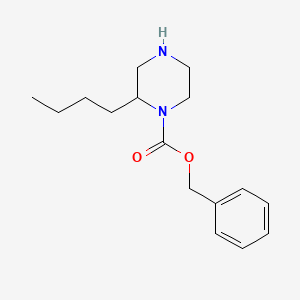
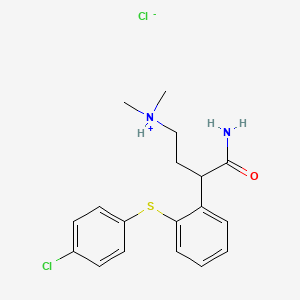

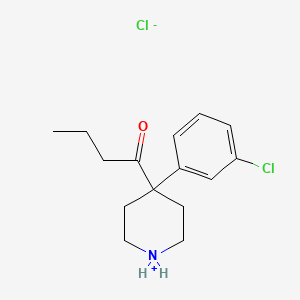




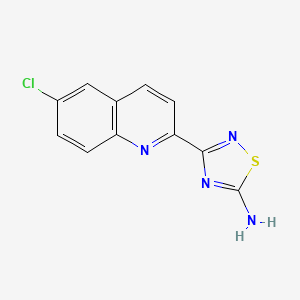

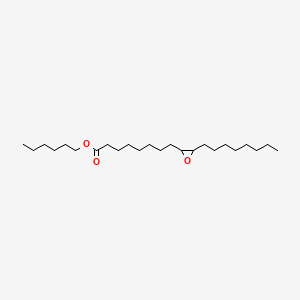
![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium butyltriphenylborate](/img/structure/B13751353.png)
